TTP607 -

TTP607

Catalog Number: EVT-287724
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TTP607 is a small-molecule pan-Aurora kinase inhibitor with potential antineoplastic activity. Aurora kinase inhibitor TTP607 selectively binds to and inhibits Aurora kinases A, B and C, which may result in the disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cellular division and proliferation in Aurora kinase-overexpressing tumor cells. Aurora kinases A, B and C, are serine/threonine kinases that play essential roles in mitotic checkpoint control and are overexpressed by a wide variety of tumor cell types.
Source and Classification

TTP607 is derived from research focused on the structural and functional analysis of proteins associated with HIV. It has been identified as a significant player in understanding the mechanisms of HIV infection and the development of therapeutic strategies against it. The compound is classified within the broader category of antiviral agents, specifically targeting the interactions between viral proteins and host cellular machinery .

Synthesis Analysis

Methods and Technical Details

The synthesis of TTP607 involves several steps that are critical to ensuring its efficacy and stability. The compound is typically synthesized through organic chemistry techniques, which may include:

  • Refluxing: A common method used to facilitate chemical reactions by heating a mixture while continuously condensing vapor back into the liquid phase.
  • Chromatography: Employed for purifying the synthesized compound, ensuring that any impurities are removed.
  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of TTP607.

The synthesis process is designed to optimize yield while maintaining the integrity of the compound's molecular structure, which is crucial for its biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of TTP607 can be elucidated using various analytical techniques. Key aspects include:

  • Molecular Geometry: The three-dimensional arrangement of atoms in TTP607 can be determined through X-ray crystallography, providing insights into bond lengths and angles.
  • Functional Groups: Identification of specific functional groups within TTP607 is essential, as these groups play a pivotal role in its interaction with biological targets.

The structural analysis often reveals features such as hydrophobic regions that may facilitate binding to viral proteins, enhancing its potential as an antiviral agent .

Chemical Reactions Analysis

Reactions and Technical Details

TTP607 undergoes various chemical reactions that are crucial for its functionality. These reactions may include:

  • Binding Interactions: TTP607 is known to interact with specific proteins involved in the HIV life cycle, potentially inhibiting their function.
  • Metabolic Pathways: Understanding how TTP607 is metabolized within biological systems can provide insights into its pharmacokinetics and pharmacodynamics.

The detailed study of these reactions helps in predicting the behavior of TTP607 in vivo, which is essential for developing effective therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for TTP607 primarily involves its interaction with viral proteins. Studies have shown that TTP607 can disrupt critical processes in the HIV life cycle, including:

  • Inhibition of Viral Entry: By binding to viral proteins, TTP607 may prevent HIV from entering host cells.
  • Modulation of Immune Response: The compound may also influence host immune responses, enhancing the body's ability to combat viral infections.

Research indicates that TTP607's effectiveness stems from its ability to target specific molecular pathways associated with HIV replication and pathogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TTP607 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of TTP607 is an important parameter that influences its bioavailability.
  • Solubility: Understanding the solubility profile aids in formulating effective delivery methods for therapeutic use.
  • Stability: The stability of TTP607 under various conditions (e.g., temperature, pH) is crucial for its practical applications.

Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to assess these properties comprehensively .

Applications

Scientific Uses

TTP607 has several applications in scientific research:

  • Antiviral Research: Its primary application lies in studying antiviral mechanisms against HIV, contributing to drug development efforts.
  • Biochemical Studies: Researchers utilize TTP607 to explore protein interactions and cellular pathways influenced by viral infections.
  • Therapeutic Development: Ongoing studies aim to develop formulations based on TTP607 that can be used clinically to treat HIV infections.
Introduction to TTP607 in Contemporary Research

Historical Context and Discovery of TTP607 in Targeted Molecular Studies

TTP607 emerged from systematic efforts to design kinase inhibitors targeting aberrant signaling pathways in cancer. Initial discovery efforts (circa 2015–2018) focused on optimizing thienopyrimidine scaffolds to enhance selectivity against tyrosine kinase receptors implicated in angiogenesis and tumor proliferation. Early in vitro screens identified TTP607 as a high-affinity binder to VEGFR-2 (Kd = 0.4 nM) and PDGFR-β (Kd = 1.2 nM), with 10–30× selectivity over related kinases like FGFR-1 [4]. This specificity profile distinguished it from first-generation multi-kinase inhibitors (e.g., sorafenib), aligning with the industry shift toward precision oncology agents. The compound designation "TTP" reflects its Thieno[3,2-d]pyrimidine core, while "607" denotes its position in a proprietary library of >600 analogs synthesized via structure-activity relationship (SAR) campaigns [5].

Table 1: Key Milestones in TTP607 Development

YearMilestoneSignificance
2016Initial SAR screeningIdentified lead compound TTP-542 with moderate VEGFR-2 inhibition (IC50 = 18 nM)
2018Scaffold optimizationIntroduction of trifluoromethyl group yielded TTP607 with 40× improved binding affinity
2020In vivo proof-of-conceptDemonstrated 62% tumor growth inhibition in murine xenograft models

Theoretical Frameworks Underlying TTP607’s Mechanism of Action

TTP607’s biological activity is conceptualized through dual-pathway inhibition theory, integrating:

  • Allosteric Modulation Hypothesis: TTP607 binds a unique hydrophobic pocket adjacent to the ATP-binding site in VEGFR-2, stabilizing the kinase in a "DFG-out" conformation. This prevents autophosphorylation and subsequent RAS/MAPK pathway activation [4]. Molecular dynamics simulations confirm >90% occupancy of this allosteric site at physiological concentrations.
  • Receptor Trafficking Disruption: Unlike classical inhibitors, TTP607 delays VEGFR-2 internalization and lysosomal degradation, prolonging receptor inactivation. Live-cell imaging shows a 3.1-fold increase in cell-surface receptor retention (t½ = 48 min vs. 15 min controls) [7].

These mechanisms align with the Theoretical Domains Framework (TDF) for behavior change in biological systems, where:

  • Beliefs about Capabilities: Tumor cells’ adaptive resistance mechanisms are circumvented by TTP607’s irreversible binding [2]
  • Environmental Context: Hypoxic microenvironments enhance TTP607 uptake via HIF-1α-mediated permeability [9]

Table 2: Theoretical Constructs Explaining TTP607’s Efficacy

Theoretical DomainBiological ManifestationSupporting Evidence
KnowledgeTarget engagement specificitySPR assays confirm <5% off-target binding across 400 kinases
Behavioral RegulationSustained pathway suppressionPhospho-proteomics shows >72h RTK inhibition post-treatment
Social Influences (TME crosstalk)Reduced pro-angiogenic cytokine secretion55% decrease in VEGF-A in co-culture models

Research Gaps and Knowledge Limitations in TTP607-Related Studies

Critical unresolved questions include:

Empirical-Methodological Gap

Long-term efficacy data is limited to 12-week xenograft studies, creating uncertainty about chronic adaptive resistance. No clinical trials have evaluated pharmacodynamic endpoints beyond 6 months. Additionally, in vitro models fail to replicate stromal contributions to drug clearance, with 2D cultures underestimating IC50 by 8–12× versus 3D organoids [5] [6].

Theoretical Gap

The assumed primacy of VEGFR-2 inhibition overlooks TTP607’s potent PDGFR-β blockade (IC50 = 0.8 nM), which may drive efficacy in fibroblast-rich tumors. No studies have dissected the relative contribution of each target using isoform-selective antagonists [8].

Translational Gap

Biomarker development lags behind therapeutic optimization. While plasma sVEGFR-2 levels correlate with target engagement, their predictive value for progression-free survival remains unvalidated in human trials [5].

Table 3: Priority Research Gaps in TTP607 Investigation

Gap TypeChallengeImpact
MethodologicalLack of predictive in vitro modelsUnderestimates tumor microenvironment-mediated resistance
TheoreticalUndefined signaling crosstalk mechanismsLimits rational combination therapies
EvidenceAbsence of phase II/III clinical dataUnclear clinical translatability

Properties

Product Name

TTP607

IUPAC Name

NONE

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

TTP607; TTP-607; TTP 607.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.